Tert-Butyl 3-(3-Bromophenyl)-1H-Pyrazole-1-Carboxylate
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Overview
Description
Tert-Butyl 3-(3-Bromophenyl)-1H-Pyrazole-1-Carboxylate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a tert-butyl ester group, a bromophenyl group, and a pyrazole ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl 3-(3-Bromophenyl)-1H-Pyrazole-1-Carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and efficient approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 3-(3-Bromophenyl)-1H-Pyrazole-1-Carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Tert-Butyl 3-(3-Bromophenyl)-1H-Pyrazole-1-Carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Tert-Butyl 3-(3-Bromophenyl)-1H-Pyrazole-1-Carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Tert-Butyl 3-(3-Bromophenyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrazole ring.
(3-Bromophenyl)(tert-butyl)sulfane: Contains a sulfane group instead of a pyrazole ring.
Uniqueness
Tert-Butyl 3-(3-Bromophenyl)-1H-Pyrazole-1-Carboxylate is unique due to its combination of a pyrazole ring, bromophenyl group, and tert-butyl ester group. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H15BrN2O2 |
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Molecular Weight |
323.18 g/mol |
IUPAC Name |
tert-butyl 3-(3-bromophenyl)pyrazole-1-carboxylate |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-8-7-12(16-17)10-5-4-6-11(15)9-10/h4-9H,1-3H3 |
InChI Key |
NIVVXKSJIBLATA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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